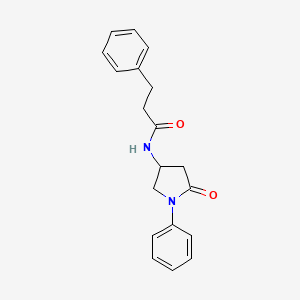![molecular formula C13H13N7OS B2390160 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide CAS No. 2034469-37-7](/img/structure/B2390160.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a thiazole ring. The presence of these rings suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the heterocyclic rings in separate steps, followed by their connection via amide bond formation. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The triazolo[4,3-b]pyridazine ring system is a bicyclic structure with nitrogen atoms at positions 1, 2, and 4. Attached to this ring system is a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. Finally, the thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the carbonyl group in the amide could potentially be involved in reactions as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. For example, the presence of the amide group could influence the compound’s solubility in different solvents, and the nitrogen atoms in the ring systems could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity .
Antimicrobial Activity
These compounds also show antimicrobial activity. They have been found to be effective against various bacteria such as E. coli and P. aeruginosa (Gram-negative bacteria), and S. aureus (Gram-positive bacteria) .
Antifungal Activity
The antifungal activity of these compounds has been reported as well. They have shown effectiveness against fungi like C. albicans .
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds have been studied and they have shown promising results .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antiviral Activity
Compounds with a similar structure have been found to exhibit antiviral properties .
Antitubercular Agents
These compounds have also been used as antitubercular agents .
Antioxidant Activity
The antioxidant activity of these compounds has been reported in some studies .
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential biological activity, and more .
Eigenschaften
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c21-13(10-6-22-8-14-10)16-9-3-4-19(5-9)12-2-1-11-17-15-7-20(11)18-12/h1-2,6-9H,3-5H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMRWDOHFKCQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=N2)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

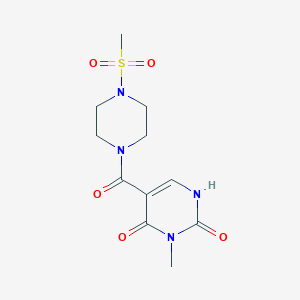
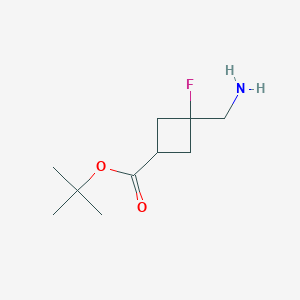
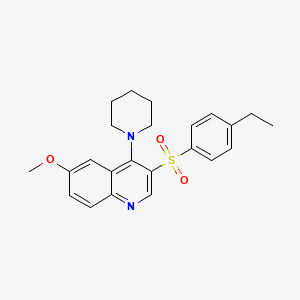
![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
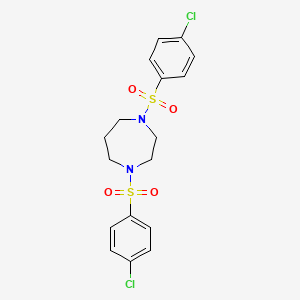

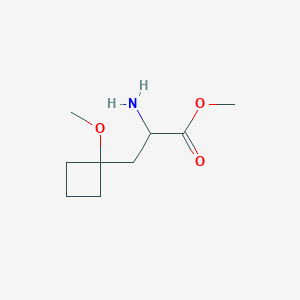
![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)



